molecular formula C15H19NO2 B1324811 Cyclopropyl 4-(morpholinomethyl)phenyl ketone CAS No. 898770-73-5

Cyclopropyl 4-(morpholinomethyl)phenyl ketone

Cat. No.: B1324811
CAS No.: 898770-73-5
M. Wt: 245.32 g/mol
InChI Key: IUWLNNWDEVXWPK-UHFFFAOYSA-N
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Description

Cyclopropyl 4-(morpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H19NO2. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a cyclopropyl group, a morpholinomethyl group, and a phenyl ketone moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl 4-(morpholinomethyl)phenyl ketone can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropyl bromide with 4-(morpholinomethyl)phenyl magnesium bromide, followed by oxidation to form the ketone. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 4-(morpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Cyclopropyl 4-(morpholinomethyl)phenyl ketone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl 4-methoxyphenyl ketone
  • Cyclopropyl 4-(dimethylaminomethyl)phenyl ketone
  • Cyclopropyl 4-(piperidinylmethyl)phenyl ketone

Uniqueness

Cyclopropyl 4-(morpholinomethyl)phenyl ketone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

cyclopropyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(14-5-6-14)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4,14H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWLNNWDEVXWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642662
Record name Cyclopropyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-73-5
Record name Cyclopropyl[4-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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